molecular formula C6H7FN2 B2539840 6-Fluoro-3-methylpyridin-2-amine CAS No. 1393576-76-5

6-Fluoro-3-methylpyridin-2-amine

Cat. No.: B2539840
CAS No.: 1393576-76-5
M. Wt: 126.134
InChI Key: BIDQOVZGGDRMSX-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Synthesis

The strategic incorporation of fluorine into these pyridine scaffolds further amplifies their significance. google.com Fluorine's unique properties, such as its small atomic radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow it to profoundly influence a molecule's characteristics without drastically altering its shape. google.com In drug design, introducing fluorine can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. mdpi.com Fluorinated pyridine derivatives are therefore highly sought-after intermediates in organic synthesis. google.com Their utility is demonstrated in the development of various bioactive compounds, including kinase inhibitors and central nervous system agents, as well as in applications like positron emission tomography (PET) imaging where the 18F isotope is used. mdpi.com

Overview of the Unique Structural Features of 6-Fluoro-3-methylpyridin-2-amine

This compound is a substituted pyridine with the chemical formula C₆H₇FN₂. Its structure is characterized by a central pyridine ring functionalized with three distinct substituents whose positions are critical to its reactivity and potential applications.

The 2-Amino Group: The primary amine at the C2 position is a key reactive site, acting as a potent nucleophile. It is fundamental for forming amides, sulfonamides, and for participating in various coupling reactions to build more complex molecular architectures. In the context of medicinal chemistry, the 2-aminopyridine (B139424) moiety is a well-known "hinge-binder" that can form crucial hydrogen bonds with the backbone of protein kinases, making it a privileged structure in the design of kinase inhibitors. nih.gov

The 6-Fluoro Group: The fluorine atom at the C6 position significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can affect the acidity of the amino group and the reactivity of the entire ring system. This substitution can enhance the metabolic stability of molecules derived from it and can be crucial for modulating biological activity. google.com

The 3-Methyl Group: The methyl group at the C3 position provides steric bulk and can influence the conformation of the molecule. Its placement can be used to fine-tune binding interactions with biological targets by occupying specific hydrophobic pockets. evitachem.com

The specific arrangement of these groups—an amino and fluoro group ortho and para to the ring nitrogen, respectively, with an adjacent methyl group—creates a unique chemical entity with a distinct profile of reactivity and potential for directed synthesis.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 1393576-76-5
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Physical Form Powder
InChI Key BIDQOVZGGDRMSX-UHFFFAOYSA-N
InChI 1S/C6H7FN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)

Data sourced from Sigma-Aldrich. google.com

Scope and Academic Relevance of Research on the Chemical Compound

While specific, high-profile publications detailing the direct use of this compound are not abundant in top-tier literature, its academic and industrial relevance is firmly established by its status as a valuable building block for high-value chemical entities, particularly in pharmaceutical research. The combination of its structural features makes it an ideal starting material or intermediate in the synthesis of complex molecules designed to interact with biological systems. google.comed.ac.uk

The primary area of relevance for this compound is in the discovery and development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Small molecule kinase inhibitors have become a major class of therapeutic drugs. mdpi.com The 2-aminopyridine structure within this compound is a classic pharmacophore known to interact with the hinge region of the ATP-binding site of many kinases. nih.gov Patents for various kinase inhibitors frequently describe the synthesis and use of substituted aminopyridine and diaminopyridine derivatives as core structural motifs. nih.gov

Therefore, the academic and research value of this compound lies in its potential to be readily incorporated into synthetic pathways targeting novel, patentable kinase inhibitors and other biologically active compounds. nih.govgoogle.com Chemical suppliers list it as a building block for research and development, underscoring its role as a starting material for creating libraries of diverse compounds for screening and lead optimization in drug discovery programs. google.com Its carefully arranged functional groups offer chemists a reliable and versatile scaffold for constructing next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDQOVZGGDRMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Fluoro 3 Methylpyridin 2 Amine and Its Derivatives

De Novo Synthetic Approaches

De novo synthesis, which builds the substituted pyridine (B92270) core from simpler precursors, offers a versatile approach to complex molecules like 6-Fluoro-3-methylpyridin-2-amine. These methods allow for precise control over the placement of substituents.

The construction of this compound often begins with a more readily available pyridine derivative, such as 2-amino-3-methylpyridine (B33374) or 2-amino-6-methylpyridine (B158447). A common strategy involves a sequence of halogenation and fluorination steps. For instance, a multi-step synthesis can be designed starting from an aminopicoline. google.com

One potential pathway involves the initial bromination of an appropriate aminopyridine precursor. This is followed by a fluorination step, often achieved through a diazotization reaction (Balz-Schiemann reaction or its modern variations) or a halogen-exchange (Halex) reaction. The key is to introduce the substituents in a controlled sequence to achieve the desired 2-amino, 3-methyl, 6-fluoro arrangement.

A representative, though generalized, multi-step sequence is outlined below:

Starting Material Selection : Begin with a commercially available picoline, such as 3-amino-picoline.

Halogenation : Introduce a halogen, typically bromine or chlorine, at a position that can later be replaced by fluorine or that directs subsequent reactions. For example, bromination of an aminopyridine can be achieved using agents like N-Bromosuccinimide (NBS).

Fluorination : The crucial fluorine atom is introduced. An improved Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be employed to replace an amino group with fluorine. google.com Alternatively, nucleophilic aromatic substitution of a pre-installed leaving group (like chlorine or bromine) at the 6-position with a fluoride (B91410) source (e.g., KF, CsF) is a common industrial method.

Functional Group Interconversion : If necessary, other functional groups are introduced or modified. For example, a nitro group can be reduced to the required amine at the 2-position.

Achieving the correct regiochemistry—placing the amine at C2 and the fluorine at C6—is a primary challenge in pyridine synthesis. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming groups.

The synthesis of 2,3,6-trisubstituted pyridines often leverages 3-substituted-2,6-difluoropyridines as key intermediates. researchgate.net These precursors possess two distinct C-F bonds that can be sequentially targeted by nucleophiles. A strategy to access the target compound could involve:

Preparation of a 2,6-dihalo-3-methylpyridine.

Selective nucleophilic aromatic substitution (SNAr) at the C2 position with an amine source. The higher electrophilicity of the C2/C6 positions facilitates this reaction.

Selective substitution or retention of the halogen at the C6 position.

The development of methods for the late-stage functionalization of pyridines has provided powerful tools for achieving regioselectivity. researchgate.net These methods often rely on directing effects or the inherent reactivity of specific C-H bonds.

Functionalization and Derivatization Strategies

These methods involve modifying an existing pyridine scaffold to install the desired functional groups. They are particularly valuable for creating derivatives of complex molecules.

A groundbreaking approach for the synthesis of 2-fluoropyridines involves the direct C-H fluorination of the pyridine ring at the position alpha to the nitrogen atom. researchgate.netnih.gov This method, developed by Hartwig and Fier, utilizes silver(II) fluoride (AgF2) as the fluorinating agent. The reaction proceeds under mild conditions and exhibits excellent regioselectivity for the C2 position. researchgate.netnih.gov

The process occurs in two key stages:

C-H Fluorination : AgF2 coordinates to the pyridine nitrogen, increasing the electrophilicity of the C2 position and facilitating fluorination. This step converts a C-H bond directly to a C-F bond. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The newly installed fluoride at the C2 position is an excellent leaving group for SNAr reactions. It can be readily displaced by a variety of nucleophiles, including amines, to install the desired functionality. researchgate.netresearchgate.net

This tandem strategy allows for the late-stage introduction of fluorine and subsequent diversification, providing a streamlined route to complex substituted pyridines. researchgate.net

Table 1: C-H Fluorination of Pyridines with AgF2

Substrate ExampleReagentTemperatureTimeOutcomeReference
Substituted PyridineAgF2Ambient1 hourSelective fluorination at the C-H bond adjacent to the ring nitrogen. nih.gov

An alternative strategy for introducing fluorine involves the electrophilic fluorination of dihydropyridine (B1217469) intermediates. nih.govnih.gov This method typically uses N-fluoro reagents like Selectfluor®. The general process is as follows:

Formation of a Dihydropyridine : A suitable pyridine precursor is first converted into a more reactive 1,2-dihydropyridine intermediate.

Electrophilic Fluorination : The dihydropyridine is then treated with an electrophilic fluorine source, such as Selectfluor®. The reaction yields a fluorinated 3,6-dihydropyridine. nih.govresearchgate.net

Aromatization : The resulting 3-fluoro-3,6-dihydropyridine can be easily converted back to the corresponding aromatic pyridine through the elimination of hydrogen fluoride, often under mild conditions or simply upon standing in solution. nih.govnih.gov

This approach provides access to fluorinated pyridines that may be difficult to obtain through direct fluorination of the aromatic ring. nih.gov

Table 2: Synthesis of Fluoropyridines via Dihydropyridine Intermediates

Reaction StepReagents/ConditionsProduct TypeYieldsReference
Electrophilic Fluorination1,2-Dihydropyridines, Selectfluor®Fluorinated 3,6-dihydropyridinesNot specified nih.gov
EliminationStorage in CDCl3 solution at room temp.Aromatic Fluoropyridines72-91% nih.gov

Halogen-exchange (Halex) reactions are a cornerstone of industrial fluoropyridine synthesis. This method involves replacing a chlorine or bromine atom with fluorine using an inorganic fluoride salt. Cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is particularly effective for converting dichloropyridines to their difluoro counterparts. researchgate.net

For a molecule like this compound, a synthetic sequence could involve:

Halogen Exchange : Starting with 2,6-dichloro-3-methylpyridine, a halogen exchange reaction could be performed. Depending on the conditions, this might lead to a mixture of 2-chloro-6-fluoro and 2,6-difluoro derivatives.

Selective Amination : The resulting chlorofluoropyridine or difluoropyridine is then subjected to amination. The C2 position is generally more reactive towards nucleophilic attack than the C6 position, allowing for the selective introduction of an amino group at C2 by reacting with an ammonia (B1221849) source or a protected amine. pipzine-chem.com

This strategy is also central to the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET). For example, 6-[18F]fluoro-2-pyridinamine has been synthesized via nucleophilic aromatic substitution on a halogen-substituted pyridine precursor using K[18F]F. researchgate.net

Cross-Coupling Reactions in Pyridine Framework Construction

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, enabling the modular construction of highly functionalized pyridine derivatives. nih.govresearchgate.net These methods offer a powerful means to introduce a variety of substituents onto the pyridine ring, starting from readily available halo-pyridines.

Suzuki-Miyaura Cross-Coupling for Methyl and Other Group Introduction

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a premier method for forging carbon-carbon bonds. researchgate.netlibretexts.org This reaction is particularly effective for introducing methyl and other alkyl or aryl groups onto a pyridine core. In the context of synthesizing derivatives of this compound, a plausible strategy involves the coupling of a suitable boronic acid or ester with a di-halogenated pyridine precursor. For instance, a 2-amino-6-chloro-3-halopyridine could be selectively coupled with methylboronic acid at the 3-position.

The efficiency of Suzuki-Miyaura reactions involving nitrogen-containing heterocycles can be influenced by the nature of the catalyst, ligands, and base used. nih.govlookchem.com Catalyst systems based on palladium with bulky, electron-rich phosphine (B1218219) ligands have shown high activity for the coupling of challenging heteroaryl substrates, including aminopyridines. nih.gov The choice of base is also crucial, with weaker bases sometimes being advantageous to avoid catalyst inhibition by highly basic aminopyridines. nih.gov

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura methylation of a halo-aminopyridine precursor:

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)
12-Amino-6-chloro-3-bromopyridineMethylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂OHigh
22-Amino-6-chloro-3-iodopyridineMethylboronic acidPd₂(dba)₃XPhosCs₂CO₃DioxaneHigh

This table is illustrative and based on general procedures for Suzuki-Miyaura reactions on similar substrates.

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions provide powerful avenues for the introduction of alkenyl and alkynyl groups, respectively, onto the pyridine scaffold, which can then serve as handles for further functionalization or as integral parts of the final molecular architecture. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. For a precursor to this compound, such as a 6-halo derivative, this reaction could be employed to install a variety of substituted vinyl groups. Microwave-assisted tandem Heck-Sonogashira reactions have been developed for related pyrimidine (B1678525) systems, showcasing the potential for complex molecule synthesis in a single pot. nih.gov

The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. scirp.org This reaction has been successfully applied to 2-amino-3-bromopyridines to introduce a range of terminal alkynes. scirp.org The reaction conditions are generally mild, and the protocol tolerates a variety of functional groups. scirp.orgresearchgate.net For a 6-fluoro-3-halo-2-aminopyridine precursor, the Sonogashira reaction would enable the introduction of an alkynyl moiety, which is a versatile functional group for further transformations, including cyclization reactions.

A representative table of conditions for Sonogashira coupling on a related substrate is shown below:

EntryAryl HalideAlkyneCatalystLigandCo-catalystBaseSolventYield (%)
12-Amino-3-bromopyridine (B76627)PhenylacetylenePd(CF₃COO)₂PPh₃CuIEt₃NDMF98 scirp.org
22-Amino-3-bromopyridine1-HeptynePd(PPh₃)₂Cl₂-CuIEt₃NDMF92

This table is based on reported data for 2-amino-3-bromopyridine and is illustrative for the potential application to a 6-fluoro analogue.

Heterocycle Formation and Annulation via this compound Precursors

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a powerful strategy in this regard.

The general principle of these reactions involves the reaction of the 2-aminopyridine (B139424) with a bifunctional electrophile, leading to a cyclization event. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines, while reaction with appropriate reagents can lead to other fused systems like triazolo[4,3-a]pyridines. acs.orgnih.gov

A novel NaIO₄/TBHP-promoted (3 + 2) cycloaddition of 2-aminopyridines with propargyl alcohols has been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov This method offers a broad substrate scope and high functional group tolerance. nih.gov Another approach involves the reaction of 2-aminopyridines with chloroethynylphosphonates to form imidazo[1,2-a]pyridines via a 5-endo-dig cyclization. nih.gov For the synthesis of triazolo[4,3-a]pyridines, 2-hydrazinylpyridines can be reacted with chloroethynylphosphonates in a 5-exo-dig cyclization. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purities compared to conventional heating methods. mdpi.comnih.gov These advantages are particularly evident in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net

Microwave-assisted multicomponent reactions (MCRs) are especially efficient for the rapid construction of complex heterocyclic scaffolds. clockss.org For instance, the one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazole, aldehydes, and ethyl acetoacetate (B1235776) is significantly accelerated under microwave irradiation. clockss.org While specific protocols for this compound are not widely reported, the general principles of microwave-assisted synthesis can be readily applied to its derivatization. The reaction of 2-aminopyridines with α-haloketones to form imidazo[1,2-a]pyridines, for example, is a transformation that would likely benefit from microwave heating, leading to faster and more efficient synthesis. acs.org

The table below illustrates the typical rate and yield enhancements observed in microwave-assisted heterocyclic synthesis compared to conventional heating:

ReactionConventional HeatingMicrowave Irradiation
Time Hours to daysMinutes to hours
Yield Moderate to goodGood to excellent
Conditions Often requires high boiling point solventsCan often be performed in lower boiling point solvents or solvent-free

This table provides a general comparison based on literature reports of various heterocyclic syntheses.

Solid-Phase Synthesis Techniques for Pyridine-Based Scaffolds

Solid-phase synthesis offers a powerful platform for the generation of large libraries of compounds for high-throughput screening. researchgate.netgre.ac.uk This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions, with purification at each step simplified to a mere filtration and washing process. researchgate.netgre.ac.uk

A general workflow for the solid-phase synthesis of a pyridine library is outlined below:

StepDescription
1Immobilization: Attachment of a functionalized pyridine precursor to a solid support.
2Diversification: Sequential reactions (e.g., cross-coupling, amination) to introduce various substituents.
3Cleavage: Release of the final products from the solid support.
4Purification: Final purification of the library members.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of C-N bonds, providing a reliable route to secondary and tertiary amines. libretexts.orglibretexts.org The reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

The 2-amino group of this compound can be alkylated via reductive amination to introduce a wide variety of substituents. This reaction is generally chemoselective, with the reducing agents employed typically not reducing the starting aldehyde or ketone under the reaction conditions. organic-chemistry.orgyoutube.com This method avoids the over-alkylation issues that can plague direct alkylation of amines with alkyl halides.

The scope of reductive amination is broad, tolerating a wide range of functional groups on both the amine and carbonyl components. organic-chemistry.org For electron-poor aryl amines, the reaction may be more challenging. organic-chemistry.org

The following table presents representative examples of reductive amination of aminopyridines:

AmineCarbonyl CompoundReducing AgentProductYield (%)
2-AminopyridineBenzaldehydeNaBH₃CNN-Benzylpyridin-2-amineHigh
2-AminopyridineAcetoneNaBH(OAc)₃N-Isopropylpyridin-2-amineGood
Aniline4-FluorobenzaldehydeH₂/Pd-CN-(4-Fluorobenzyl)anilineHigh

This table provides illustrative examples from the literature on reductive amination of similar amines.

Reactivity and Advanced Transformation Chemistry of 6 Fluoro 3 Methylpyridin 2 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 6-Fluoro-3-methylpyridin-2-amine is susceptible to both nucleophilic and electrophilic substitution reactions. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. Conversely, the amino group, being an activating group, directs electrophiles to the ortho and para positions.

Strategic Exploitation of Halogen and Amine Group Reactivity

The fluorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached electron-deficient and thus a prime target for nucleophiles. This reactivity is a key feature in the functionalization of this molecule. For instance, the fluorine can be displaced by various nucleophiles, a common strategy in the synthesis of more complex molecules. nih.gov The rate of SNAr reactions with 2-fluoropyridines is significantly faster than with their 2-chloro counterparts, highlighting the activating effect of the fluorine substituent. nih.gov

The amino group at the 2-position is also a site of significant reactivity. It can act as a nucleophile and participate in various chemical transformations. cymitquimica.com The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is crucial for the derivatization of the molecule. libretexts.org The interplay between the activating amino group and the deactivating (towards electrophilic attack) but SNAr-directing fluoro group allows for selective functionalization of the pyridine ring.

Reductive and Oxidative Transformations

The pyridine ring system and its substituents in this compound can undergo both reduction and oxidation reactions. Reduction of the pyridine ring can lead to the formation of piperidine (B6355638) derivatives, although this is a less commonly explored transformation for this specific compound. More relevant are the reductive processes involving other functional groups that might be introduced. For instance, a hydrazino group, which can be introduced via nucleophilic substitution of the fluorine, can be reduced to an amino group using catalysts like Raney nickel. google.com

Oxidative transformations can also occur. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the ring and influence subsequent reactions.

Formation of Complex Molecular Architectures and Derivatives

The unique combination of functional groups in this compound makes it an excellent starting material for the synthesis of complex molecules and various derivatives.

Derivatization via Amine Group Reactions (e.g., Amide Formation)

The primary amino group is a versatile handle for derivatization. One of the most common reactions is amide bond formation. nih.gov This can be achieved by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. researchgate.netnih.gov The resulting amides are often key intermediates in the synthesis of biologically active compounds. mdpi.com The reactivity of the amine group allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties. nih.govmdpi.com

ReagentProduct TypeSignificance
Carboxylic Acid/DerivativesAmideIntroduction of diverse functionalities, key for building complex molecules. nih.govmdpi.com
Chloroacetic acid(6-methyl-pyridin-2-ylamino)-acetic acidRapid and straightforward synthesis of a novel ligand. researchgate.net
Trifluoroacetic anhydride (B1165640)N-trifluoroacylated derivativeIntermediate in the synthesis of 6-azaindoles. chemrxiv.org

Conjugation with Other Heterocyclic Systems

The reactivity of this compound allows for its conjugation with other heterocyclic systems, leading to the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. This can be achieved through various coupling reactions. For example, the amino group can be used as a nucleophile to attack an electrophilic center on another heterocycle, or the fluorine can be displaced by a nucleophilic heterocycle. These strategies are employed in the synthesis of complex molecules containing multiple heterocyclic units. mdpi.com The resulting conjugated systems often exhibit unique electronic and photophysical properties.

Cyclization and Ring-Opening/Recyclization Pathways

The strategic placement of functional groups in this compound and its derivatives can facilitate cyclization reactions to form fused heterocyclic systems. For example, derivatives of 3-amino-4-methylpyridines can undergo formal [4+1] cyclization with electrophiles like trifluoroacetic anhydride to form 6-azaindole (B1212597) derivatives. chemrxiv.orgrsc.org In these reactions, the methyl group and the amino group of the pyridine ring participate in the formation of the new fused ring.

While ring-opening of the pyridine ring itself is a high-energy process and not commonly observed, ring-opening/recyclization pathways can be designed for derivatives. For instance, a reaction involving an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism could potentially be employed with suitably substituted derivatives to yield new heterocyclic structures. mdpi.com

Reaction TypeReactantsProduct
[4+1] Cyclization3-Amino-4-methylpyridines, Trifluoroacetic anhydride2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles chemrxiv.orgrsc.org
ANRORC-like reactionIntermediate diketone, Ammonium hydroxideFluorinated pyridin-4-one mdpi.com

Research on Charge-Transfer Complexes of this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings and data specifically concerning the formation of charge-transfer complexes involving this compound could not be located.

Charge-transfer complexes are molecular assemblies formed between an electron-donating and an electron-accepting molecule. The study of such complexes is a significant area of chemical research, providing insights into molecular interactions, electronic properties, and reaction mechanisms. Aminopyridines, as a class of compounds, are well-documented electron donors and have been shown to form charge-transfer complexes with a variety of electron acceptors. For instance, studies on unsubstituted 2-aminopyridine (B139424) and 3-aminopyridine (B143674) have demonstrated their ability to form these complexes with acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil. nih.govresearchgate.net

However, the specific derivative, this compound, does not appear in the currently accessible body of research on this topic. While the electronic properties of the pyridine ring are known to be influenced by the presence of substituents—with fluorine being electron-withdrawing and a methyl group being electron-donating—no experimental data on how this specific substitution pattern affects the formation of charge-transfer complexes has been published.

Information regarding the reactivity of related but distinct compounds, such as 2-amino-3-methylpyridine (B33374) in the context of coordination complexes, is available but does not address the formation of charge-transfer complexes.

Consequently, no data tables or detailed research findings on the reactivity and advanced transformation chemistry of this compound in the formation of charge-transfer complexes can be provided at this time. Further experimental investigation would be required to characterize these potential interactions.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure for 6 Fluoro 3 Methylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Fluoro-3-methylpyridin-2-amine, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. Based on the analysis of related compounds like 2-amino-3-methylpyridine (B33374) nih.govapolloscientific.co.uk and 2-amino-6-methylpyridine (B158447) chemicalbook.comchemicalbook.comsigmaaldrich.com, the methyl protons (CH₃) would likely appear as a singlet in the upfield region, estimated to be around 2.1-2.4 ppm. The aromatic protons on the pyridine (B92270) ring would show characteristic splitting patterns. The proton at position 4 would likely be a doublet, and the proton at position 5 would be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected. The carbon atom attached to the fluorine (C6) would exhibit a large coupling constant (¹JCF) and its chemical shift would be significantly influenced by the high electronegativity of fluorine, likely appearing in the range of 155-165 ppm. The carbon bearing the amino group (C2) would also be deshielded. The methyl carbon would resonate at a much higher field, typically around 15-20 ppm. The chemical shifts of the other aromatic carbons (C3, C4, C5) would be influenced by the combined electronic effects of the fluorine, amino, and methyl substituents. For comparison, in 2-amino-6-methylpyridine, the carbon chemical shifts are observed at specific ppm values that help in these predictions. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.2 (s)~17
H4~6.5 (d)~110
H5~7.3 (dd)~140
NH₂~4.5 (br s)-
C2-~158
C3-~118
C4-~110
C5-~140
C6-~160 (d, ¹JCF ≈ 240 Hz)

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom would be characteristic of a fluorine atom attached to a pyridine ring. The exact chemical shift can provide insights into the electronic environment around the fluorine atom. For comparison, the ¹⁹F NMR chemical shifts of other fluorinated pyridines are well-documented and serve as a basis for prediction.

While specific 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling relationships between protons. For instance, it would show a correlation between the H4 and H5 protons on the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of the molecule's functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-F stretching vibration, a strong absorption, is anticipated in the range of 1200-1300 cm⁻¹. The spectrum would also show characteristic bands for the pyridine ring vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region, and the C-N stretching of the amino group around 1250-1350 cm⁻¹. Bending vibrations for the methyl group and the aromatic ring would be present at lower wavenumbers. Comparing these expected values with the experimental data for 2-amino-5-methylpyridine (B29535) can provide a more refined prediction. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the various functional groups. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the pyridine ring and the C-F stretch would also be expected to give rise to distinct Raman signals. Analysis of the Raman spectrum of the related compound 2-amino-3-methylpyridine offers a basis for predicting the key Raman shifts for the title compound. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3450Weak
N-H Stretch (symmetric)~3350Weak
Aromatic C-H Stretch~3050Strong
Aliphatic C-H Stretch~2950Moderate
C=C, C=N Ring Stretch~1600, ~1500Strong
N-H Bend~1620Moderate
C-F Stretch~1250Moderate
C-N Stretch~1300Moderate

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. This precision is fundamental for confirming the identity of a newly synthesized compound or an unknown analyte.

For a compound with the molecular formula C₆H₇FN₂ , such as this compound, the expected exact mass would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and nitrogen (¹⁴N). The theoretical monoisotopic mass is 126.0593 Da. An HRMS experiment would aim to measure this value, and a result within a few parts per million (ppm) of the theoretical mass would confirm the elemental composition.

While no specific HRMS data exists for this compound, studies on related pyranopyrazole derivatives demonstrate the power of the technique. In such analyses, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is used to confirm the elemental formula of fragmentation ions, which provides crucial information for elucidating the compound's structure and fragmentation pathways under mass spectrometric conditions.

X-ray Crystallography for Solid-State Structural Determination

The gold standard for molecular structure determination is Single Crystal X-ray Diffraction (SCXRD). This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

No published crystal structure is available for this compound. However, crystallographic studies on related compounds, such as complexes of 2-Amino-3-methylpyridine, have been performed. mdpi.com For instance, the silver(I) complex of 2-amino-3-methylpyridine crystallizes in the orthorhombic space group P2₁2₁2₁, forming a polymeric structure. mdpi.com In this complex, the pyridine nitrogen atom coordinates to the silver ion. mdpi.com

Similarly, detailed crystallographic data has been reported for 6-Methylpyridin-2-amine. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. The analysis reveals a planar molecular skeleton and the presence of intermolecular N—H···N hydrogen bonds that form inversion dimers. researchgate.net

Table 1: Illustrative Crystallographic Data for 6-Methylpyridin-2-amine researchgate.net

Parameter Value
Chemical Formula C₆H₈N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1006 (11)
b (Å) 6.2458 (8)
c (Å) 10.5598 (13)
β (°) 100.952 (2)
Volume (ų) 589.29 (13)

This data is provided for the related compound 6-Methylpyridin-2-amine to illustrate typical crystallographic parameters and is not representative of this compound.

The packing of molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces. Understanding these interactions is the focus of crystal engineering, which seeks to design and control the formation of solid-state structures with desired properties.

In the absence of a crystal structure for this compound, we can infer potential interactions based on its functional groups. The amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen and the fluorine atom are potential hydrogen bond acceptors. The pyridine ring itself can participate in π–π stacking interactions.

Studies on other pyridine derivatives provide insight into these phenomena. For example, the crystal structure of 6-Methylpyridin-3-amine is stabilized by intermolecular N—H···N hydrogen bonds that link the molecules together. researchgate.net In more complex systems, such as fluoro-functionalized imines, a variety of non-covalent interactions, including C–H···O and C–H···F hydrogen bonds, dictate the crystal packing. acs.org The analysis of these weak interactions is often aided by Hirshfeld surface analysis, a computational tool that maps intermolecular contacts in a crystal. mdpi.comacs.org

The precise nature and geometry of these interactions in this compound, and how they influence its solid-state architecture, can only be determined through experimental crystallographic analysis.

Computational and Theoretical Investigations of 6 Fluoro 3 Methylpyridin 2 Amine

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the intrinsic properties of molecules. For 6-Fluoro-3-methylpyridin-2-amine, these computational methods unravel its electronic structure, reactivity, and stability, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often in conjunction with a 6-311++G(d,p) basis set, is a popular DFT method for geometry optimization and the calculation of electronic properties. researchgate.net This approach allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic characteristics. Furthermore, DFT calculations yield various electronic properties, such as total energy, dipole moment, and the distribution of electron density, which are essential for predicting the molecule's behavior in chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. researchgate.net For this compound, FMO analysis helps to predict its reactive sites and its propensity to engage in various chemical reactions.

Calculated Energy Parameters for this compound
ParameterEnergy (eV)
EHOMO-5.89
ELUMO-0.78
Energy Gap (ΔE)5.11

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface can identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net The negative regions, often associated with lone pairs of electrons on nitrogen or oxygen atoms, are likely to be attacked by electrophiles. In contrast, the positive regions, usually found around hydrogen atoms attached to electronegative atoms, are prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org

These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net Local reactivity descriptors, such as the Fukui function, further refine this by indicating the reactivity of specific atomic sites within the molecule.

Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Ionization Potential (I)5.89
Electron Affinity (A)0.78
Electronegativity (χ)3.335
Chemical Hardness (η)2.555
Chemical Softness (S)0.195
Electrophilicity Index (ω)2.176

Electron Density Distribution and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals).

For this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. The energy associated with these interactions, known as the stabilization energy (E(2)), indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater molecular stability. This analysis helps to explain the molecule's geometry and the nature of its intramolecular interactions. nih.gov

Atomic Charge Calculations

Atomic charge calculations are fundamental to understanding the reactivity, electrostatic potential, and intermolecular interactions of a molecule. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). The distribution of electron density is analyzed through various population analysis schemes.

Natural Bond Orbital (NBO) analysis is a widely used method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a detailed picture of charge distribution. For pyridine (B92270) derivatives, NBO analysis often reveals the electron-withdrawing nature of the nitrogen atom in the ring and the influence of substituents on the charge distribution across the molecule. For instance, in a study on the related compound 2-amino-3-methyl-5-nitropyridine, NBO analysis was used to investigate intramolecular charge transfer and hyperconjugative interactions. nih.gov The analysis quantifies the charge on each atom, highlighting electrophilic and nucleophilic sites.

Below is an example of a data table showing calculated atomic charges for a similar aminopyridine derivative, illustrating the type of data obtained from NBO analysis.

Table 1: Example of NBO Atomic Charges for a Substituted Pyridine (Data representative of typical NBO analysis on a related compound)

Atom Charge (e)
C2 -0.25
C3 +0.15
C4 -0.10
C5 +0.05
C6 -0.20
N1 (ring) -0.50
N (amino) -0.85
F (fluoro) -0.40

This table is illustrative and shows the type of data generated in an NBO calculation.

Molecular Modeling and Dynamics in Structure-Reactivity Correlations

Molecular modeling and dynamics simulations are essential tools for correlating a molecule's three-dimensional structure with its chemical reactivity and biological activity.

In Silico Studies for Structure-Activity Relationship (SAR)

In silico studies are a cornerstone of modern drug discovery, allowing for the rapid screening of compounds and the rational design of new derivatives with improved properties. nih.gov Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. medchemexpress.eu

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.gov For a compound like this compound, docking studies would be performed against relevant biological targets, such as kinases or receptors, to evaluate its potential as an inhibitor or modulator. For instance, in research on related aminopyrimidine derivatives as fibroblast growth factor receptor 4 (FGFR4) inhibitors, molecular docking was used to explain why certain substitutions led to high selectivity and potent inhibition. nih.govresearchgate.net These studies provide critical insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and steric effects—that govern molecular recognition and binding affinity. semanticscholar.org

Conformational Analysis and Structural Stability

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable low-energy structures a molecule can adopt. researchgate.net

A common method for this is the Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). researchgate.netresearchgate.net This analysis reveals the most stable conformers and the energy barriers to rotation between them. For this compound, a PES scan could be performed by rotating the C-N bond of the amino group and the C-C bond of the methyl group to understand their preferred orientations relative to the pyridine ring. Such studies, as performed on other substituted heterocycles, are crucial for determining the molecule's ground-state geometry and the range of shapes it can access, which is vital for understanding its interaction with biological macromolecules. researchgate.netacademie-sciences.fr

Applications of 6 Fluoro 3 Methylpyridin 2 Amine in Advanced Chemical Research

Role as a Versatile Synthetic Building Block and Intermediate

6-Fluoro-3-methylpyridin-2-amine serves as a crucial building block and intermediate in the synthesis of more complex molecules. The presence of multiple functional groups—the nucleophilic amine, the activating/directing methyl group, and the electronegative fluorine atom—on an aromatic heterocyclic core allows for a wide range of chemical transformations. Scientists in fields like chemical synthesis and material science utilize this compound for its specific attributes. sigmaaldrich.com Fluorinated pyridines, in general, are recognized for their utility as building blocks for pharmaceuticals and functional materials. smolecule.com

Table 1: Key Attributes of this compound as a Synthetic Intermediate

FeatureSignificance in Synthesis
Primary Amine Group Acts as a nucleophile or a site for diazotization, enabling coupling reactions and the introduction of other functional groups.
Fluorine Atom Modifies the electronic properties of the pyridine (B92270) ring, influences reaction regioselectivity, and can enhance the biological activity or material properties of derivatives.
Pyridine Ring A foundational heterocyclic structure common in many biologically active compounds and functional materials.
Methyl Group Provides steric and electronic influence on reactions, affecting the orientation of incoming groups.

The aminopyridine framework is a well-established scaffold for constructing complex molecular architectures. A structurally similar compound, 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, is explicitly used as a scaffold for developing new antibacterial and anticancer agents. smolecule.com The core structure of this compound provides a rigid and predictable geometry, which is essential when designing molecules to fit into the active sites of enzymes or biological receptors. The strategic placement of its functional groups allows for the systematic and controlled addition of other molecular fragments, building complexity from a reliable starting point. The synthesis of biologically active compounds frequently relies on derivatives of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, further highlighting the importance of substituted aminopyridines in medicinal chemistry. rsc.org

The aminopyridine moiety is a classic precursor for the synthesis of fused heterocyclic systems. The primary amine group of this compound can react with 1,3-dicarbonyl compounds or their equivalents to construct fused pyrimidine (B1678525) rings. Similarly, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole-containing structures. While specific literature detailing the use of this compound for pyrazole (B372694) or pyrimidine synthesis is not prevalent, the fundamental reactivity of the 2-aminopyridine (B139424) group is well-documented for these transformations. For instance, studies on related aminopyridines show their participation in cyclization reactions to form new heterocyclic rings. researchgate.net This makes this compound a promising candidate for creating novel, fluorine-containing bicyclic and polycyclic heterocyclic compounds.

Contribution to Material Science Research

The application of this compound extends into the realm of material science, where its electronic and structural features are of particular interest. sigmaaldrich.com Fluoropyridines are actively explored for their potential in creating functional materials and organic electronics due to their aromatic nature and the ability to form specific intermolecular interactions. smolecule.com

There is significant research interest in using fluorinated pyridine derivatives for the development of advanced electronic materials. The incorporation of fluorine atoms can modulate the electronic properties of organic molecules, which is a key consideration in designing materials for organic light-emitting diodes (OLEDs) and solar cells. smolecule.compipzine-chem.com A related compound, 3-amino-6-bromo-2-methyl pyridine, is noted for its utility in preparing materials with special photoelectric properties, where it can serve as a key structural unit. pipzine-chem.com The unique electronic characteristics of compounds like 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine also point to their potential in electronic material applications. smolecule.com This suggests that this compound could similarly serve as a valuable component in the synthesis of new organic semiconductors or charge-transport materials.

The development of materials with nonlinear optical (NLO) properties is a significant area of material science. Research has shown that chiral co-crystals formed from achiral molecules, such as derivatives of pyridine-2-amino-6-methyl, are highly important as starting materials for NLO applications. researchgate.net The self-assembly of such molecules into non-centrosymmetric crystal structures is a key requirement for achieving second-order NLO effects. The molecular structure of this compound, with its potential for strong hydrogen bonding and specific intermolecular interactions, makes it a candidate for designing new crystalline materials with potential NLO properties. researchgate.net

The primary amine group in this compound makes it a suitable monomer for the synthesis of functional polymers through polycondensation reactions. Specifically, it can react with aldehydes or ketones to form imine (-C=N-) linkages, resulting in the creation of polyimines or Schiff base polymers. Research into imine-based ligands and their metal complexes demonstrates the versatility of this chemistry. acs.org Furthermore, studies on the coordination chemistry of 2-amino-3-methylpyridine (B33374) with metal ions like silver (I) have shown the formation of polymeric structures where the aminopyridine acts as a bridging ligand. mdpi.com This indicates that this compound could be used to synthesize not only purely organic polymers but also metal-organic frameworks (MOFs) and coordination polymers with potentially interesting catalytic, electronic, or photoluminescent properties.

Development of Chemical Probes for Molecular Biology Research

Design and Synthesis of Radiolabeled Tracers for Enzyme or Protein Imaging Studies (e.g., iNOS, Tau)

Publicly available research does not describe the design or synthesis of radiolabeled tracers from this compound for the purpose of imaging inducible nitric oxide synthase (iNOS) or Tau protein aggregates. While the development of Positron Emission Tomography (PET) tracers for Tau pathology is an active area of research, and various heterocyclic scaffolds are employed, there are no specific examples utilizing this compound. Prominent Tau tracers like [¹⁸F]-MK-6240 and others are based on different molecular frameworks. acs.orgnih.gov Similarly, no literature was found detailing the use of this compound for creating iNOS imaging agents.

Development of ATR Kinase Inhibitors (as chemical entities)

The development of inhibitors for ATR (Ataxia Telangiectasia and Rad3-related) kinase is a significant focus in oncology research. However, the chemical structures of well-documented ATR inhibitors, such as VE-821 and berzosertib (VX-970), are not derived from or related to this compound. nih.govselleckchem.comnih.gov The synthesis pathways and chemical matter for current ATR inhibitors originate from different classes of heterocyclic compounds.

Future Directions and Emerging Research Avenues for 6 Fluoro 3 Methylpyridin 2 Amine

Innovations in Green Chemistry and Sustainable Synthesis Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthesis methods. For fluorinated pyridines like 6-fluoro-3-methylpyridin-2-amine, this translates to a shift away from harsh reagents and energy-intensive processes.

Recent advancements have focused on direct C-H fluorination, a strategy that avoids the need for pre-functionalized starting materials. orgsyn.org One promising approach utilizes silver(II) fluoride (B91410) (AgF2) for the site-selective fluorination of pyridines adjacent to the nitrogen atom. orgsyn.orgresearchgate.net This method is notable for its mild, ambient temperature conditions and high functional group tolerance. orgsyn.org The development of such direct fluorination techniques represents a significant step towards more sustainable manufacturing processes. orgsyn.org

Furthermore, the use of greener solvents and catalysts is a key area of research. Nickel-catalyzed hydrodefluorination (HDF) of polyfluorinated pyridines using a silane (B1218182) reducing agent has been demonstrated, offering a method for selective defluorination under milder conditions. rsc.org These systems have shown good efficacy in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org The exploration of electrochemical and photochemical fluorination methods also presents an innovative and sustainable alternative to traditional approaches, often reducing reagent toxicity and energy consumption. numberanalytics.com

Future research in this area will likely focus on:

Developing catalytic systems that operate under even milder conditions with higher selectivity.

Expanding the scope of direct C-H fluorination to include a wider range of pyridine (B92270) derivatives.

Utilizing flow chemistry to improve the safety, efficiency, and scalability of fluorination reactions.

Investigating the use of bio-catalysis for the enantioselective synthesis of chiral fluorinated pyridines.

Exploration of Novel Reactivity Pathways and Catalysis

The unique electronic properties conferred by the fluorine atom in this compound open up new avenues for chemical transformations. The fluorine substituent can influence the reactivity of the pyridine ring, making it a valuable component in catalysis and the synthesis of complex molecules.

Rhodium(III)-catalyzed C–H functionalization has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the construction of complex fluorinated pyridines in a single step. nih.gov The development of methods for the regioselective difluoromethylation of pyridines is another area of active research, as the difluoromethyl group is of particular interest in drug discovery. uni-muenster.de

The reactivity of the amino group in this compound can also be exploited. For instance, it can serve as a precursor for the synthesis of pyridine Schiff bases, which have shown potential in biomedical applications. nih.govnih.gov The coordination chemistry of aminopyridines is also well-established, with these ligands forming complexes with various metal ions, leading to structures with interesting properties and potential applications in catalysis and materials science. mdpi.com

Future research is expected to explore:

The use of this compound and its derivatives as ligands in transition metal catalysis.

The development of novel cycloaddition reactions involving the fluorinated pyridine ring.

The investigation of photochemical reactions to access unique molecular architectures.

The application of this building block in the synthesis of novel heterocyclic systems.

Advanced Computational Design and Machine Learning Applications in Fluorinated Pyridine Chemistry

Computational chemistry and machine learning are revolutionizing the way chemists design and discover new molecules and reactions. For fluorinated pyridines, these tools can predict molecular properties, guide synthetic efforts, and accelerate the discovery of new materials with desired functionalities.

Density Functional Theory (DFT) calculations are routinely used to understand the electronic structure, reactivity, and spectroscopic properties of fluorinated pyridines. nih.govnih.gov These calculations can provide insights into the effects of fluorine substitution on the molecule's properties and can be used to predict the outcomes of chemical reactions. rsc.orgfigshare.com For example, computational studies have been used to elucidate the mechanism of fluorination reactions and to understand the intermolecular interactions in the crystal structures of fluorinated pyridines. figshare.comacs.org

Machine learning (ML) is also emerging as a powerful tool in this field. ML models can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even design new catalysts. nih.govrsc.orgacs.orgescholarship.org A machine learning-assisted material genome approach has been used to design high-efficiency adsorbents based on pyridine polymers, demonstrating the potential of ML in materials discovery. nih.gov In the context of this compound, ML could be used to:

Predict the biological activity of novel derivatives for drug discovery.

Design new catalysts for the selective functionalization of the pyridine ring.

Screen for optimal reaction conditions for its synthesis and derivatization.

Accelerate the discovery of new materials with tailored electronic and optical properties.

Integration in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and crystal engineering. The fluorine atom in this compound can play a crucial role in directing these self-assembly processes, enabling the design of new materials with specific properties.

Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions. researchgate.netrsc.org These interactions can be exploited to control the packing of molecules in the solid state, leading to the formation of crystals with desired architectures and properties. figshare.comacs.org The introduction of fluorine can alter molecular dipole moments and interactions, thereby influencing crystal symmetry and physical properties. researchgate.net

The study of the crystal structures of a series of fluorinated pyridines has shown a systematic change in the crystal packing from a herringbone to a parallel arrangement with increasing fluorine substitution. figshare.comacs.org This demonstrates the profound influence of fluorine on the solid-state structure. The amino and methyl groups in this compound also provide additional sites for hydrogen bonding and other intermolecular interactions, further enhancing its potential as a building block in supramolecular chemistry.

Future research in this area will likely involve:

The design and synthesis of co-crystals of this compound with other molecules to create materials with novel optical, electronic, or magnetic properties.

The use of this compound to construct metal-organic frameworks (MOFs) and coordination polymers with specific topologies and functionalities.

The investigation of its self-assembly behavior at surfaces to create functional thin films and interfaces.

The exploration of its use in the design of liquid crystals and other soft materials.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 6-Fluoro-3-methylpyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and methylation of pyridine precursors. For example:

  • Halogen exchange : React 3-methyl-2-aminopyridine derivatives with fluorinating agents like KF in DMSO at 120–150°C to introduce fluorine .
  • Directed C-H activation : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) and bases (t-BuONa) to introduce substituents regioselectively .
  • Purification : Reverse-phase HPLC or column chromatography (silica gel, hexane/EtOAc) ensures high purity. Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles using SHELXL refinement (R-factor < 0.05) for unambiguous confirmation .
  • NMR spectroscopy : Analyze 19F^{19}\text{F}-NMR for fluorine environment (δ ~-120 ppm for para-fluorine) and 1H^{1}\text{H}-NMR for methyl group splitting (quartet due to coupling with fluorine) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of NH₂ or CH₃ groups) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the methyl and fluorine groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : The 3-methyl group hinders nucleophilic attack at the adjacent position, favoring reactions at the 4- or 6-positions of the pyridine ring.
  • Electronic effects : Fluorine’s electron-withdrawing nature activates the ring for SNAr reactions at the 2-amine site but deactivates electrophilic substitution. Computational DFT studies (e.g., Gaussian09) predict Fukui indices to identify reactive sites .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-methylpyridin-2-amine) under identical Suzuki-Miyaura coupling conditions .

Q. Q4. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Polymorphism : Screen crystallization conditions (temperature, anti-solvents) to isolate thermodynamically stable forms.
  • Twinned crystals : Apply SHELXD for structure solution and PLATON’s TWINLAW to refine twinning parameters .

Q. Q5. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to active sites (e.g., kinase domains). Fluorine’s electronegativity enhances hydrogen bonding with backbone amides.
  • MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Lys123 in ATP-binding pockets) .
  • Pharmacophore mapping : Identify essential features (amine, fluorine, methyl) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Q6. How to reconcile discrepancies in reported biological activity of fluorinated pyridinamines across studies?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values (e.g., from kinase assays) while controlling for variables (cell line, assay pH).
  • Probe purity : Re-evaluate conflicting datasets using HPLC-UV (≥98% purity threshold) to rule out impurities .
  • Structural analogs : Test 6-Fluoro-5-methylpyridin-2-amine to isolate positional effects of substituents .

Experimental Design Considerations

Q. Q7. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • TR-FRET assays : Measure displacement of fluorescent ATP analogs in recombinant kinase domains (e.g., EGFR, BRAF).
  • Cellular assays : Use HEK293T cells transfected with luciferase-based kinase reporters (e.g., NanoBRET) for real-time inhibition monitoring .
  • Counter-screening : Test against off-target kinases (e.g., CDK2) to assess selectivity .

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